
Quinapril-d5 Hydrochloride (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinapril-d5 Hydrochloride (Major) is a deuterated form of Quinapril Hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Quinapril-d5 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Quinapril due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinapril-d5 Hydrochloride involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinapril-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, Quinaprilat.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Oxidation and Reduction: Enzymatic reactions in the liver.
Substitution: Various organic solvents and catalysts are used depending on the specific reaction.
Major Products Formed
The primary product formed from the hydrolysis of Quinapril-d5 Hydrochloride is Quinaprilat-d5, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Quinapril-d5 Hydrochloride is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Quinapril.
Metabolic Pathway Analysis: To study the metabolic fate of Quinapril in the body.
Drug Interaction Studies: To investigate potential interactions with other medications.
Biological Research: To explore its effects on various biological systems and pathways
Mechanism of Action
Quinapril-d5 Hydrochloride is a prodrug that is converted to its active form, Quinaprilat-d5, in the body. Quinaprilat-d5 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Quinaprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which decreases sodium and water retention .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor used for hypertension and heart failure.
Lisinopril: A non-sulfhydryl ACE inhibitor similar to Quinapril.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness of Quinapril-d5 Hydrochloride
Quinapril-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
Properties
Molecular Formula |
C25H31ClN2O5 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D; |
InChI Key |
IBBLRJGOOANPTQ-MONXTQHDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


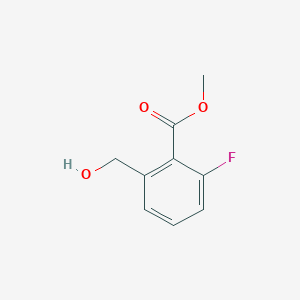

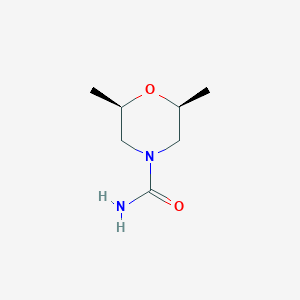
![2-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438920.png)

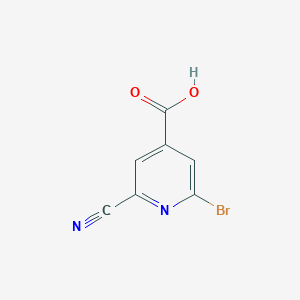
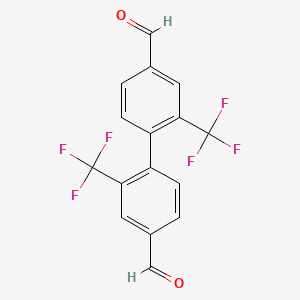
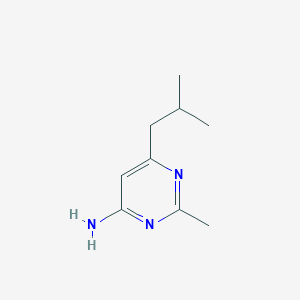
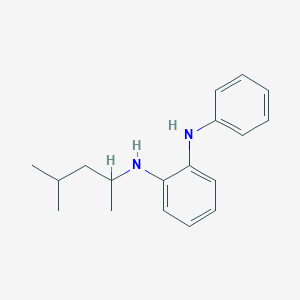
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
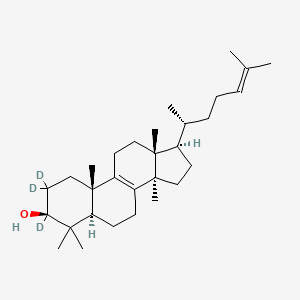
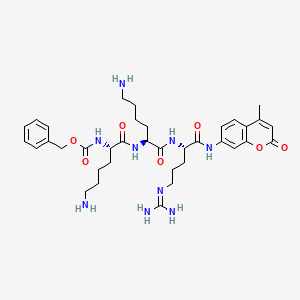

![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
